molecular formula C12H25IN2 B3026543 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 1009321-13-4

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B3026543
CAS No.: 1009321-13-4
M. Wt: 324.24 g/mol
InChI Key: YWXJUXGXGOWSCJ-UHFFFAOYSA-M
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Description

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide ( 1009321-13-4) is a quaternary ammonium salt derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO is a highly nucleophilic amine widely recognized as a versatile catalyst and reagent in organic synthesis and polymerization reactions . This hexyl-derivatized compound is provided as a white to light yellow crystalline powder with a minimum purity of 98.0%, The product is characterized by a melting point of approximately 101-105°C . Due to its air-sensitive and hygroscopic nature, it is recommended to store the compound under an inert atmosphere, protected from light, and at room temperature, preferably in a cool, dark place below 15°C to ensure long-term stability . This chemical is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should refer to the product's Safety Data Sheet (SDS) prior to use and handle it with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N2.HI/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJUXGXGOWSCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]12CCN(CC1)CC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009321-13-4
Record name 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-iodohexane. The reaction typically occurs in an inert atmosphere to prevent moisture and air sensitivity. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt biological membranes by interacting with lipid bilayers, leading to increased membrane permeability. This property is exploited in its antimicrobial applications. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, highlighting their synthesis, properties, and applications:

Compound (Substituent) Synthesis Yield (%) Molecular Weight Key Applications Notable Properties References
Methyl (1-methyl) 62.9–92.1 254.11 g/mol THz emission, safety studies Exothermic synthesis; explosive risk during alkylation
Ethyl (1-ethyl) ~60–92 268.14 g/mol Piezoelectric materials (EDABCO-CuCl4) Facilitates Jahn-Teller distortion; high piezoelectric response
Propyl (1-propyl) 60.8 282.17 g/mol X-ray scintillators (Cu₄I₆(pr-ted)₂) High Zeff (46.5); radioluminescence at 535 nm
Butyl (1-butyl) Not reported 296.20 g/mol NMR studies Structural characterization via ¹H/¹³C NMR
Pentyl (1-pentyl) Not reported 310.23 g/mol Singlet oxygen quenching Stabilizes high-voltage electrolytes; TFSI anion enhances stability
Hexyl (1-hexyl) Not reported 324.26 g/mol Hypothesized: Organic electronics, MOFs Expected hydrophobicity; potential for tailored crystal packing

Key Observations :

Synthesis and Yield :

  • Methyl and ethyl derivatives exhibit moderate-to-high yields (62.9–92.1%), while propyl and longer-chain analogs show reduced yields (~60%) due to steric hindrance or solubility challenges .
  • Safety protocols are critical for methyl derivatives due to exothermic alkylation .

Cation Size: Larger cations (e.g., hexyl) may disrupt ionic packing in crystals, influencing conductivity or luminescence efficiency .

Applications :

  • Scintillators : Propyl derivatives (Cu₄I₆(pr-ted)₂) excel in X-ray detection due to high effective atomic number (Zeff = 46.5) and strong radioluminescence .
  • Piezoelectrics : Ethyl derivatives (EDABCO-CuCl4) leverage quasi-spherical cations and Jahn-Teller distortion for energy harvesting .
  • THz Emission : Methyl-DABCO ammonium iodide (MDNI) generates 12 kV/cm fields via optical rectification, highlighting the role of compact cations in optoelectronics .

Emerging Trends: MOFs and Coordination Polymers: Ethyl and propyl derivatives form porous frameworks with iodine uptake capabilities, suggesting hexyl analogs could enable larger pore architectures .

Biological Activity

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, also known as DABCO-hexyl iodide, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their antimicrobial properties, which are critical in various applications, including pharmaceuticals and disinfectants.

  • Molecular Formula : C12_{12}H25_{25}I N2_2
  • Molecular Weight : 306.25 g/mol
  • Appearance : White to light yellow powder or crystals
  • Purity : Greater than 98% .

Quaternary ammonium compounds (QACs), including this compound, exhibit their biological activity primarily through disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis . This mechanism is particularly effective against bacteria and fungi.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values for various microorganisms tested against this compound:

MicroorganismMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64
Pseudomonas aeruginosa32

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with nosocomial infections .

Case Studies

Several studies have highlighted the biological activity of DABCO derivatives:

  • Antibacterial Efficacy : A study demonstrated that DABCO derivatives, including this compound, showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate the efficacy and found significant zones of inhibition compared to control groups .
  • Biofilm Penetration : Another investigation explored the ability of QACs to penetrate biofilms formed by pathogenic bacteria. It was found that this compound could disrupt biofilm structures effectively, enhancing its potential as a disinfectant in clinical settings .
  • Comparative Analysis with Other QACs : In a comparative study with other well-established QACs like benzalkonium chloride, this compound exhibited comparable or superior antimicrobial activity, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-iodohexane in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions . Purity is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy to verify proton environments and single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities. SCXRD data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include using personal protective equipment (PPE) such as gloves and goggles due to hazards indicated by H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . First-aid protocols mandate immediate removal of contaminated clothing, rinsing affected areas with water, and consulting poison control centers if inhaled . Risk assessments should align with laboratory safety frameworks like OSHA or institutional guidelines.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this ionic liquid?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the presence of hexyl chains and quaternary ammonium groups via proton and carbon chemical shifts .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of iodide counterion interactions .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds under controlled atmospheres .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters (e.g., solvent choice, temperature) for higher yields?

  • Methodological Answer : A three-factor factorial design (solvent polarity, reaction time, molar ratio) can identify interactions between variables. Pre-experimental screening (e.g., Plackett-Burman design) reduces variables, followed by response surface methodology (RSM) to model optimal conditions . For instance, acetonitrile may outperform DMF due to higher dielectric constants, as revealed by ANOVA analysis of variance .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?

  • Methodological Answer : Contradictions may arise from dynamic molecular interactions (e.g., ion pairing or solvent effects). Cross-validation via complementary methods is critical:

  • SCXRD : Resolves structural ambiguities by providing atomic-level spatial data .
  • Dynamic Light Scattering (DLS) : Detects aggregation states in solution that may distort NMR signals .
  • Theoretical frameworks (e.g., Density Functional Theory (DFT)) can simulate spectra to reconcile experimental observations .

Q. What theoretical frameworks guide the study of this compound’s ionic liquid properties (e.g., conductivity, solvent interactions)?

  • Methodological Answer : Research should integrate:

  • Hildebrand Solubility Parameters : To predict miscibility with solvents .
  • Marcus Theory : For modeling charge-transfer kinetics in electrochemical applications .
  • Molecular Dynamics (MD) Simulations : To simulate cation-anion interactions and correlate with experimental conductivity data .

Q. How can membrane separation technologies leverage this compound’s physicochemical properties for advanced applications?

  • Methodological Answer : Its high thermal stability and ionic nature make it suitable for:

  • Polymer Inclusion Membranes (PIMs) : As a carrier for selective ion transport in wastewater treatment. Performance is assessed via flux measurements and selectivity coefficients .
  • Fuel Cell Electrolytes : Proton conductivity can be tested using electrochemical impedance spectroscopy (EIS) under varying humidity conditions .

Data and Theoretical Integration

Q. What strategies ensure reproducibility when scaling up synthesis from lab to pilot-scale?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Monitor temperature gradients and mixing efficiency using computational fluid dynamics (CFD) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How can researchers validate computational models (e.g., COSMO-RS) predicting this compound’s solvent behavior?

  • Methodological Answer : Compare predicted activity coefficients with experimental data from:

  • Vapor-Liquid Equilibrium (VLE) Measurements : Using headspace gas chromatography .
  • Solvatochromic Dyes : To empirically determine polarity parameters like Kamlet-Taft values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 2
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

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